2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Overview
Description
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring system substituted with a 4-methylpiperazine group and a hydroxyl group at the 6th position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the 4-Methylpiperazine Group: The 4-methylpiperazine group can be introduced through nucleophilic substitution reactions. For example, 2-chlorobenzothiazole can be reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group at the 6th position can be introduced through selective hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride, various halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of substituted benzothiazoles with different functional groups.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)quinoxaline: Another compound with a similar piperazine group but a different core structure.
4-(4-Methylpiperazin-1-yl)-N-(5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl)benzamide: A compound with a similar piperazine group but different substituents and core structure.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia and related psychoses.
Uniqueness
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol is unique due to its specific combination of a benzothiazole ring with a 4-methylpiperazine group and a hydroxyl group at the 6th position
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16)8-11(10)17-12/h2-3,8,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFKIVLGRQRTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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